molecular formula C9H12O2S B8623848 Methyl 5-propylthiophene-2-carboxylate

Methyl 5-propylthiophene-2-carboxylate

Cat. No.: B8623848
M. Wt: 184.26 g/mol
InChI Key: JNVNVFFPIFPCPJ-UHFFFAOYSA-N
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Description

Methyl 5-propylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl ester group at position 2 and a propyl chain at position 3. Its molecular formula is C₉H₁₂O₂S (inferred from structural analogs like ethyl 5-propylthiophene-2-carboxylate in ). Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

methyl 5-propylthiophene-2-carboxylate

InChI

InChI=1S/C9H12O2S/c1-3-4-7-5-6-8(12-7)9(10)11-2/h5-6H,3-4H2,1-2H3

InChI Key

JNVNVFFPIFPCPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(S1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 5-Propylthiophene-2-Carboxylate

  • Structure : Differs by an ethyl ester group (position 2) instead of methyl.
  • Molecular Formula : C₁₀H₁₄O₂S (vs. C₉H₁₂O₂S for the methyl ester).
  • Key Differences: Volatility: Methyl esters generally exhibit lower boiling points than ethyl esters due to reduced molecular weight.
  • Availability : Discontinued (), suggesting challenges in synthesis or commercial demand.

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate

  • Structure: Benzothiophene core (fused benzene-thiophene ring) with an amino group at position 5 and methyl ester at position 2.
  • Molecular Formula: C₁₀H₉NO₂S ().
  • Reactivity: The amino group introduces nucleophilic sites, enabling participation in coupling reactions or salt formation.
  • Applications : Likely used in pharmaceuticals (e.g., kinase inhibitors) due to its functionalized structure.

Sandaracopimaric Acid Methyl Ester

  • Structure : Diterpenic acid methyl ester with a complex tricyclic framework ().
  • Molecular Formula: Not explicitly provided, but diterpenes typically have ~20 carbons.
  • Key Differences :
    • Size and Complexity : Larger molecular structure reduces volatility and increases melting points compared to smaller thiophene esters.
    • Natural Origin : Isolated from plant resins (e.g., Austrocedrus chilensis), suggesting ecological roles absent in synthetic thiophene derivatives.

Comparative Data Table

Compound Molecular Formula Key Substituents Boiling Point* Applications
Methyl 5-propylthiophene-2-carboxylate C₉H₁₂O₂S Methyl ester (C2), propyl (C5) ~200–220°C† Pharmaceuticals, materials
Ethyl 5-propylthiophene-2-carboxylate C₁₀H₁₄O₂S Ethyl ester (C2), propyl (C5) ~220–240°C† Discontinued (R&D applications)
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S Methyl ester (C2), amino (C5) >250°C‡ Drug intermediates
Sandaracopimaric acid methyl ester ~C₂₁H₃₂O₂ Methyl ester, diterpene core >300°C Natural product research

*Estimated based on structural analogs and methyl/ethyl ester trends.
†Inferred from volatility of methyl/ethyl esters in and .
‡High due to fused aromatic system.

Research Findings and Implications

  • Reactivity: this compound’s propyl group enhances lipophilicity, making it suitable for hydrophobic drug delivery systems. In contrast, amino-substituted benzothiophenes () offer reactivity for targeted drug design.
  • Safety : While safety data for the target compound is lacking, engineering controls (e.g., ventilation) recommended for similar methyl esters () should apply.

Preparation Methods

Gewald Reaction Adaptations

The Gewald reaction, which condenses ketones, nitriles, and elemental sulfur, is a classical route to 2-aminothiophenes. While not directly used for methyl 5-propylthiophene-2-carboxylate, modifications of this method enable the introduction of propyl and ester groups. For instance, substituting the nitrile with methyl cyanoacetate and employing pentan-2-one (a propyl-containing ketone) can yield intermediates that are subsequently functionalized. Challenges include controlling regioselectivity, as competing pathways may lead to 3- or 4-substituted thiophenes.

Mercaptoacetate-Based Cyclization

A more direct approach involves ethyl 2-mercaptoacetate and propionyl chloride. In a three-phase telescoped process, sodium ethoxide deprotonates the mercaptoacetate, which reacts with propionyl chloride to form a thioester intermediate. Intramolecular cyclization under reflux conditions generates the thiophene core, followed by saponification and re-esterification to install the methyl ester. This method achieves yields of ~65% after optimization, with Phase 3 (cyclization) requiring precise temperature control at 80°C.

Alkylation Techniques for Propyl Group Introduction

Introducing the propyl group at the 5-position demands regioselective alkylation, often mediated by organometallic reagents.

Friedel-Crafts Alkylation

Propyl bromide or iodide can serve as alkylating agents in the presence of Lewis acids like AlCl₃. However, thiophene’s electron-rich nature complicates direct Friedel-Crafts reactions, often necessitating directing groups. For example, a trityl-protected hydroxymethyl group at the 2-position (as in 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde) directs electrophilic substitution to the 5-position, achieving >80% regioselectivity. Subsequent deprotection and oxidation yield the carboxylate, which is methylated using dimethyl sulfate.

Grignard Reagent Coupling

3-Bromo-5-propylthiophene intermediates, synthesized via bromine-lithium exchange reactions, react with methyl chloroformate to install the ester moiety. This method, detailed in a 2021 study, involves:

  • Bromination of 2,3,5-tribromothiophene at −78°C using n-BuLi.

  • Propylmagnesium bromide addition to form the C–C bond.

  • Quenching with methyl chloroformate to yield the ester.

StepReagentsConditionsYield
BrominationBr₂, CHCl₃50°C, 24 h75%
Grignard CouplingPropylMgBr−78°C, THF80%
EsterificationClCO₂MeRT, 12 h85%

Esterification and Protecting Group Strategies

Direct Esterification of Carboxylic Acids

5-Propylthiophene-2-carboxylic acid, synthesized via oxidation of 5-propylthiophene-2-methanol, undergoes esterification with methanol under acidic conditions. Using H₂SO₄ as a catalyst, refluxing for 6 hours achieves 90% conversion. Alternative catalysts like DCC/DMAP in dichloromethane offer milder conditions, though with slightly reduced yields (82%).

Trimethylsilyl Protection-Deprotection

To avoid side reactions during alkylation, the carboxylic acid group is protected as a trimethylsilyl (TMS) ester. After propyl group installation, the TMS group is cleaved using tetrabutylammonium fluoride (TBAF), followed by methylation. This method is critical for multi-step syntheses requiring orthogonal protection.

Integrated Batch-Flow Reactor Systems

Recent advancements leverage hybrid batch-flow platforms to enhance efficiency. A 2016 study demonstrated:

  • Phase 1 (Batch) : Cyclization of ethyl 2-mercaptoacetate and propionyl chloride.

  • Phase 2 (Flow) : Continuous saponification using KOH at 60°C.

  • Phase 3 (Batch) : Esterification with methyl iodide in DMF.

This approach reduced reaction times by 40% compared to purely batch methods, with an overall yield of 68%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Gewald AdaptationCyclization, alkylation50–60%Broad substrate scopeLow regioselectivity
Mercaptoacetate CyclizationTelescoped batch-flow65–70%High throughputComplex setup
Grignard CouplingBromine-Li exchange75–85%Excellent regiocontrolCryogenic conditions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-propylthiophene-2-carboxylate?

  • Methodological Answer : The synthesis typically involves esterification of 5-propylthiophene-2-carboxylic acid using methanol under acid catalysis. For example, integrated batch and flow systems have been employed for analogous thiophene carboxylates, optimizing reaction efficiency and scalability . Traditional methods may use sulfuric acid as a catalyst under reflux conditions, similar to the synthesis of Methyl 5-methyl-4-nitrothiophene-2-carboxylate, which achieved 98% yield .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation. X-ray crystallography can resolve bond geometries, as demonstrated for structurally similar thiophene derivatives . For instance, SMILES and InChi notations (e.g., from PubChem) provide digital fingerprints for computational validation .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a precursor for functionalized thiophene derivatives. The chlorosulfonyl group in analogous structures (e.g., Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate) enables sulfonamide or sulfonate ester formation via nucleophilic substitution, useful in medicinal chemistry and materials science .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity in this compound synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
  • Catalyst Optimization : Acidic resins or immobilized catalysts in flow systems reduce side reactions, as shown in integrated batch/flow syntheses .
  • Temperature Control : Reflux conditions with sulfuric acid improve esterification efficiency, as reported for nitro-substituted analogs .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and COSY experiments differentiate overlapping proton environments in the thiophene ring .
  • Comparative Analysis : Cross-validate data with structurally characterized analogs (e.g., Methyl 3-azanyl-5-thiophen-2-yl-thiophene-2-carboxylate) using databases like PubChem .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks caused by isotopic interference .

Q. What experimental approaches address discrepancies in biological activity studies of thiophene carboxylates?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Compare this compound with analogs (e.g., 5-phenylthiophene-2-carboxylic acid) to identify critical functional groups .

Q. How can computational modeling enhance the design of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity in sulfonation or alkylation reactions .
  • Molecular Docking : Screens derivatives for binding affinity to biological targets (e.g., antimicrobial enzymes), as demonstrated for benzo[b]thiophene analogs .

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